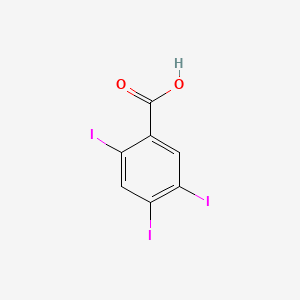
2,4,5-Triiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triiodobenzoic acid is an aromatic compound with the molecular formula C7H3I3O2. It is a derivative of benzoic acid where three hydrogen atoms are replaced by iodine atoms at the 2, 4, and 5 positions. This compound is known for its use as a contrast agent in medical imaging and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Triiodobenzoic acid can be synthesized through the iodination of benzoic acid. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale iodination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated benzoic acids.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated benzoic acids.
Scientific Research Applications
2,4,5-Triiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is used to study the effects of iodine on biological systems and as a tool to investigate cellular processes.
Medicine: As a contrast agent, it enhances the visibility of tissues in X-ray imaging techniques.
Industry: It is used in the production of radiopaque polymers and other materials that require high iodine content.
Mechanism of Action
The mechanism by which 2,4,5-Triiodobenzoic acid exerts its effects involves the inhibition of auxin transport in plants. It acts as a polar auxin transport inhibitor, affecting the distribution of the plant hormone indole-3-acetic acid. This inhibition leads to alterations in plant growth and development. In medical applications, its high iodine content allows it to absorb X-rays, making it useful as a contrast agent.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triiodobenzoic acid: Another iodinated benzoic acid with iodine atoms at different positions.
2,4,6-Triiodobenzoic acid: A compound with iodine atoms at the 2, 4, and 6 positions.
Diatrizoic acid: A commonly used X-ray contrast agent with a similar structure but different functional groups.
Uniqueness
2,4,5-Triiodobenzoic acid is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. Its ability to inhibit auxin transport and its effectiveness as a contrast agent make it valuable in both scientific research and medical applications.
Properties
CAS No. |
35674-21-6 |
|---|---|
Molecular Formula |
C7H3I3O2 |
Molecular Weight |
499.81 g/mol |
IUPAC Name |
2,4,5-triiodobenzoic acid |
InChI |
InChI=1S/C7H3I3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
OKIYNVQMLZHZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


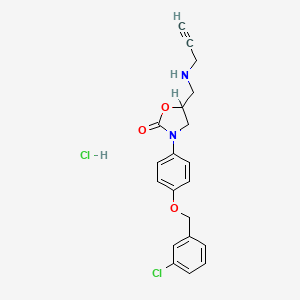
![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
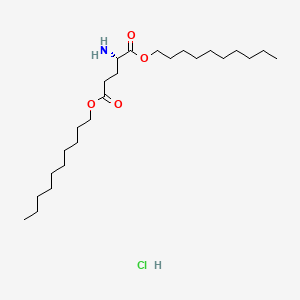
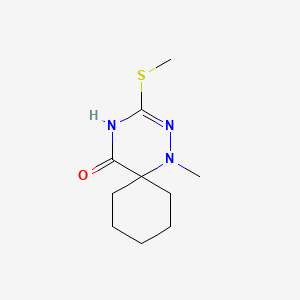
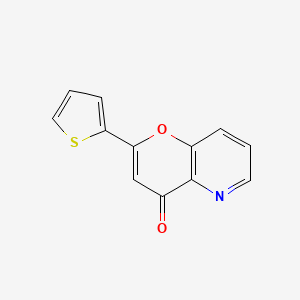
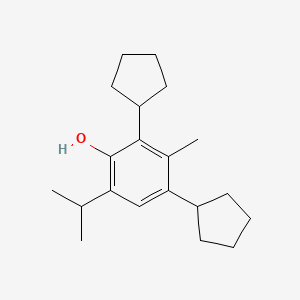
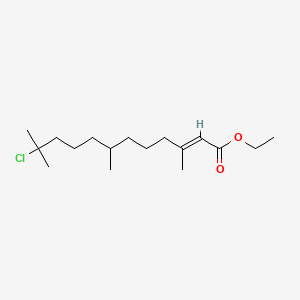
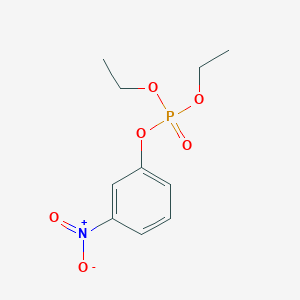
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
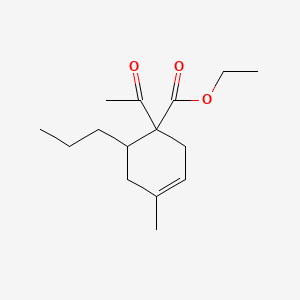
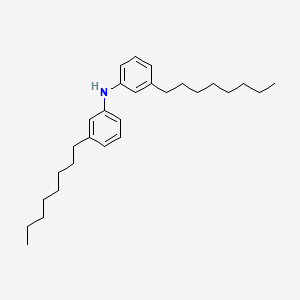
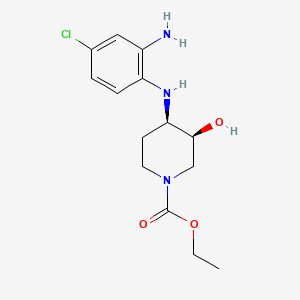

![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)
